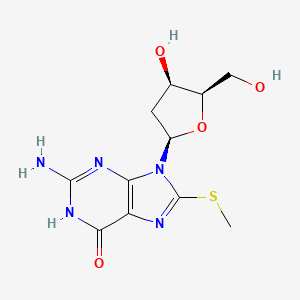
2'-Deoxy-8-methylthioguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-8-methylthioguanosine is a purine nucleoside analog known for its broad antitumor activity. It targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .
Preparation Methods
The synthesis of 2’-Deoxy-8-methylthioguanosine involves several steps. The compound is typically synthesized through a series of chemical reactions that include protection and deprotection of functional groups, as well as nucleophilic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yield and purity .
Chemical Reactions Analysis
2’-Deoxy-8-methylthioguanosine undergoes various chemical reactions, including:
Scientific Research Applications
2’-Deoxy-8-methylthioguanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool to study DNA synthesis and repair mechanisms.
Medicine: Its antitumor activity makes it a candidate for cancer research and potential therapeutic applications.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2’-Deoxy-8-methylthioguanosine involves the inhibition of DNA synthesis and the induction of apoptosis. It targets specific molecular pathways involved in cell cycle regulation and DNA repair, leading to the death of cancer cells .
Comparison with Similar Compounds
2’-Deoxy-8-methylthioguanosine is unique compared to other purine nucleoside analogs due to its specific modifications, which enhance its antitumor activity. Similar compounds include:
2’-Deoxyguanosine: Lacks the methylthio group, resulting in different biological activity.
8-Methylthioguanosine: Contains a ribose sugar instead of deoxyribose, affecting its incorporation into DNA
Biological Activity
2'-Deoxy-8-methylthioguanosine (8-MeTG) is a modified nucleoside that has garnered interest in the field of molecular biology due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is a nucleoside analog of guanosine, featuring a methylthio group at the 8-position of the purine base. This modification can influence its interaction with nucleic acids and proteins, potentially altering its biological functions.
Nucleotide Metabolism
Research indicates that 8-MeTG can be metabolized by cellular enzymes, which may affect its biological activity. For instance, studies have shown that modified nucleotides can be substrates for various nucleoside triphosphate hydrolases, impacting cellular signaling pathways and apoptosis. The metabolism of 8-MeTG may lead to the production of active metabolites that exert cytotoxic effects on cancer cells through mechanisms similar to those seen with other thiopurines .
Anti-Proliferative Effects
In vitro studies demonstrate that 8-MeTG exhibits significant anti-proliferative effects on various cancer cell lines. For example, it has been shown to induce apoptosis in HuT-78 Sézary lymphoma cells, highlighting its potential as an anticancer agent. The mechanisms behind this include the inhibition of DNA synthesis and interference with cell cycle progression .
Case Study 1: Apoptotic Effects in Cancer Cells
A study investigating the effects of guanosine-derived compounds found that 8-MeTG significantly inhibited T cell receptor-mediated IL-2 production and induced apoptosis in HuT-78 cells. The anti-proliferative effects were linked to the activity of nucleoside transporters and intracellular metabolism of guanosine derivatives .
Case Study 2: Interaction with NUDT15
Research has identified that 8-MeTG and similar compounds are substrates for NUDT15, an enzyme involved in thiopurine metabolism. The interaction between 8-MeTG and NUDT15 may influence the efficacy of thiopurine-based therapies in leukemia treatment, suggesting a potential biomarker for patient response .
Comparative Biological Activity
The following table summarizes the biological activities and effects of this compound compared to other related compounds:
Properties
Molecular Formula |
C11H15N5O4S |
|---|---|
Molecular Weight |
313.34 g/mol |
IUPAC Name |
2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O4S/c1-21-11-13-7-8(14-10(12)15-9(7)19)16(11)6-2-4(18)5(3-17)20-6/h4-6,17-18H,2-3H2,1H3,(H3,12,14,15,19)/t4-,5-,6-/m1/s1 |
InChI Key |
BNMGNOHWLDCZKX-HSUXUTPPSA-N |
Isomeric SMILES |
CSC1=NC2=C(N1[C@H]3C[C@H]([C@H](O3)CO)O)N=C(NC2=O)N |
Canonical SMILES |
CSC1=NC2=C(N1C3CC(C(O3)CO)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















